molecular formula C4H6O6S B086439 Sulfonyldiacetic acid CAS No. 123-45-5

Sulfonyldiacetic acid

Cat. No.: B086439
CAS No.: 123-45-5
M. Wt: 182.15 g/mol
InChI Key: WDYRPTWUNMHTJL-UHFFFAOYSA-N
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Description

Sulfonyldiacetic acid is a useful research compound. Its molecular formula is C4H6O6S and its molecular weight is 182.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93879. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : A study by Britsun et al. (2003) explored the reactions of certain triazines with arylsulfonylacetonitriles and dinitriles of sulfonyldiacetic acid. They successfully synthesized 7-amino-3-R-8-(R'-sulfonyl)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazin-4-ones, marking the first instance of geminal sulfones directly bound to sulfur atoms in the sulfonyl groups of a heterocyclic ring (Britsun et al., 2003).

  • Antioxidant Activity in Medicinal Chemistry : Padmaja et al. (2014) synthesized a new class of sulfone/sulfonamide-linked compounds, using this compound as an intermediate. These compounds showed significant antioxidant activity, with methyl-substituted bis(oxadiazoles) demonstrating potential as antioxidant agents. The study highlighted the higher antioxidant activity of sulfonamide-linked compounds compared to sulfone-linked ones (Padmaja et al., 2014).

  • Synthesis of Aliphatic Sulfonyl Fluorides : Research by Xu et al. (2019) presented a method for synthesizing aliphatic sulfonyl fluorides through visible-light-mediated decarboxylative fluorosulfonylethylation, using carboxylic acids including this compound. This method is significant for its application in chemical biology and molecular pharmacology, providing a rapid and metal-free approach to creating diverse sulfonyl fluoride compounds (Xu et al., 2019).

  • Sulfonylurea Receptor in Insulin Secretion : Aguilar-Bryan et al. (1995) identified the high-affinity sulfonylurea receptor in pancreatic beta cells, which plays a role in insulin secretion. This receptor is part of the ATP-binding cassette superfamily and modulates insulin release by affecting ATP-dependent potassium channel activity (Aguilar-Bryan et al., 1995).

  • Bioorganic Synthesis : Hosmane et al. (1990) developed a novel crosslinking reagent, 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile], by reacting 2,2'-sulfonyldiacetonitrile with trimethyl orthoformate. This reagent is highly reactive with various amines, amino acid esters, and nucleic acid bases, demonstrating its utility in bioorganic synthesis (Hosmane et al., 1990).

Safety and Hazards

While specific safety data for Sulfonyldiacetic Acid is not available, it is generally recommended to handle all chemicals with appropriate safety measures. This includes wearing protective clothing and eye protection, and ensuring adequate ventilation .

Relevant Papers

The relevant papers for this compound include studies on the synthesis of sulfonyl fluorides from sulfonic acids , and the antioxidant activity of a new class of sulfone/sulfonamide-linked bis (oxadiazoles), bis (thiadiazoles), and bis (triazoles) prepared from synthetic intermediates including this compound .

Mechanism of Action

Target of Action

Sulfonyldiacetic acid, also known as Carboxymethanesulfonyl-acetic acid, is a type of sulfonamide derivative . Sulfonamides are known to target enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth . They interfere with the synthesis of folic acid, which is crucial for the production of DNA in bacteria . This inhibition disrupts bacterial growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting this pathway, this compound prevents the production of essential components for DNA synthesis, thereby inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides, in general, are known to bind extensively to plasma albumin . They are metabolized in the body and excreted through the urine . The bioavailability, absorption, distribution, metabolism, and excretion (ADME) properties of this compound specifically would need further investigation.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By interfering with folic acid synthesis, it prevents bacteria from producing essential components for DNA synthesis . This leads to a halt in bacterial proliferation, making this compound potentially useful in combating bacterial infections .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution within the body . Additionally, the presence of other substances, such as food or other drugs, can influence the absorption and efficacy of this compound

Biochemical Analysis

Biochemical Properties

It is known that it forms tabular crystals and is freely soluble in water . It has been used in the synthesis of a new class of sulfone/sulfonamide-linked bis (oxadiazoles), bis (thiadiazoles), and bis (triazoles), which were evaluated for antioxidant activity .

Cellular Effects

It is known that the compounds synthesized from Sulfonyldiacetic acid have shown antioxidant activity

Molecular Mechanism

It is known to participate in the synthesis of sulfone/sulfonamide-linked bis (oxadiazoles), bis (thiadiazoles), and bis (triazoles) . These compounds have shown antioxidant activity, suggesting that this compound may exert its effects at the molecular level through these compounds.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compounds synthesized from this compound have shown antioxidant activity , suggesting that this compound may have long-term effects on cellular function.

Metabolic Pathways

It is known to participate in the synthesis of sulfone/sulfonamide-linked bis (oxadiazoles), bis (thiadiazoles), and bis (triazoles) .

Transport and Distribution

It is known to participate in the synthesis of sulfone/sulfonamide-linked bis (oxadiazoles), bis (thiadiazoles), and bis (triazoles) , suggesting that it may be transported and distributed within cells through these compounds.

Properties

IUPAC Name

2-(carboxymethylsulfonyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6S/c5-3(6)1-11(9,10)2-4(7)8/h1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYRPTWUNMHTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294054
Record name Sulfonyldiacetic acid
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Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123-45-5
Record name Sulfonyldiacetic acid
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Record name Sulfonyldiacetic acid
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Record name Sulfonyldiacetic acid
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Record name Sulfonyldiacetic acid
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Record name alkylnaphthalenesulfonate sodium salt, formaldehyde polymer
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Record name SULFONYLDIACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of Sulfonyldiacetic acid in recent research?

A1: Recent studies highlight this compound's role as a key synthetic intermediate in producing various heterocyclic compounds. Specifically, it's been instrumental in synthesizing sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) [, , ].

Q2: How do the antioxidant properties of sulfonamide-linked bis-heterocycles compare to their sulfone-linked counterparts?

A2: Research indicates that sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) exhibit comparatively higher antioxidant activity than their sulfone-linked counterparts []. This suggests that the sulfonamide linkage plays a crucial role in enhancing antioxidant potential.

Q3: Which synthesized compounds displayed promising antioxidant activity?

A3: Among the synthesized compounds, methyl-substituted bis(oxadiazoles) (specifically 8b and 11b) demonstrated significant antioxidant activity, marking them as potential candidates for further investigation [].

Q4: Beyond this compound, what other starting materials are crucial in synthesizing these bis-heterocyclic compounds?

A4: Along with this compound, arylsulfonylacetic acid hydrazide and arylatninosulfonylacetic acid hydrazide are vital synthetic intermediates in preparing these bis-heterocyclic compounds []. These intermediates, alongside this compound, contribute to the formation of the desired sulfone/sulfonamide linkages and heterocyclic rings.

Q5: What is the significance of exploring the antioxidant activity of these synthesized compounds?

A5: Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to various diseases. Discovering new antioxidants, such as the bis-heterocycles synthesized using this compound, holds promise for developing novel therapeutic strategies to combat oxidative stress-related conditions.

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